molecular formula C9H17NO2 B1524433 Methyl 4-ethylpiperidine-4-carboxylate CAS No. 1206228-66-1

Methyl 4-ethylpiperidine-4-carboxylate

Cat. No. B1524433
M. Wt: 171.24 g/mol
InChI Key: VUYOLFCBKTYCAL-UHFFFAOYSA-N
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Description

“Methyl 4-ethylpiperidine-4-carboxylate” is a chemical compound with the linear formula C9H17NO2 . It is used extensively in scientific research due to its intricate properties that contribute to its versatility and applicability in various fields.


Molecular Structure Analysis

The molecular structure of “Methyl 4-ethylpiperidine-4-carboxylate” is represented by the linear formula C9H17NO2 . The InChI code for this compound is 1S/C14H25NO4/c1-6-14 (11 (16)18-5)7-9-15 (10-8-14)12 (17)19-13 (2,3)4/h6-10H2,1-5H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-ethylpiperidine-4-carboxylate is involved in various chemical synthesis processes. For example, Zhu et al. (2003) describe its use in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process (Zhu, Lan, & Kwon, 2003). Takács et al. (2014) explored its role as an N-nucleophile in palladium-catalyzed aminocarbonylation (Takács, Kabak-Solt, Mikle, & Kollár, 2014).

Industrial Applications

  • In industrial contexts, it has been utilized in the synthesis of corrosion inhibitors. Dohare et al. (2017) mention the use of derivatives of methyl 4-ethylpiperidine-4-carboxylate in developing new corrosion inhibitors for mild steel, useful in industrial pickling processes (Dohare, Ansari, Quraishi, & Obot, 2017).

Catalytic and Synthesis Enhancement

Medicinal Chemistry

  • In medicinal chemistry, this compound contributes to the synthesis of various pharmacologically active compounds. For instance, Wang et al. (2008) utilized it in synthesizing 1,4-benzodiazepine derivatives, a class of compounds with significance in medicinal chemistry (Wang, Guo, Wang, Huang, & Wang, 2008).

Environmental and Analytical Applications

  • It has also been investigated in environmental and analytical chemistry contexts. For example, Schmidt et al. (2004) discussed the occurrence of similar aminopolycarboxylates, like methyl 4-ethylpiperidine-4-carboxylate, in the aquatic environment, highlighting its environmental impact and significance (Schmidt, Fleig, Sacher, & Brauch, 2004).

properties

IUPAC Name

methyl 4-ethylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-9(8(11)12-2)4-6-10-7-5-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYOLFCBKTYCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-ethylpiperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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